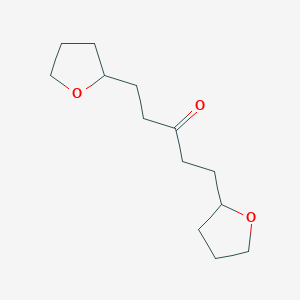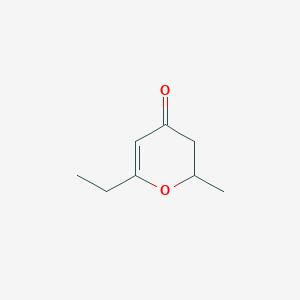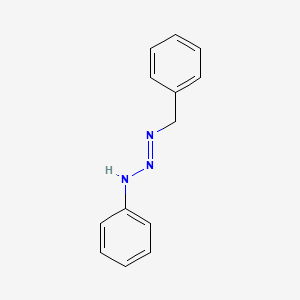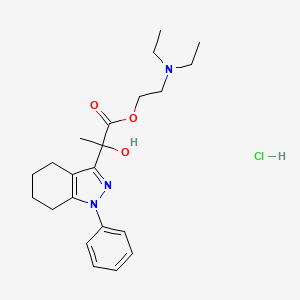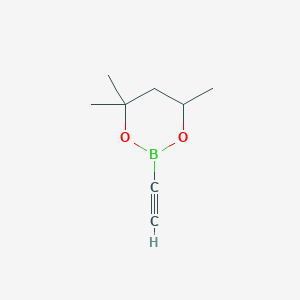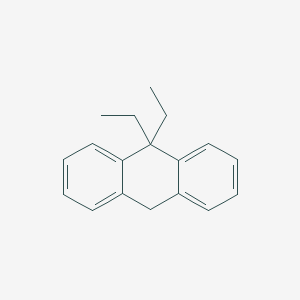
9,9-Diethyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Diethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include two ethyl groups attached to the 9th and 10th positions of the anthracene ring system
Preparation Methods
The synthesis of 9,9-Diethyl-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol as reducing agents . Another approach involves the use of magnesium as a reducing agent . The crude product can be purified by column chromatography, eluted with hexane, and further purified by recrystallization from ethanol .
Chemical Reactions Analysis
9,9-Diethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium/ethanol or magnesium.
Substitution: It can participate in substitution reactions, although specific reagents and conditions for these reactions are less commonly documented.
The major products formed from these reactions include the corresponding anthracene derivatives and other substituted anthracenes.
Scientific Research Applications
9,9-Diethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, although specific applications in biology are less documented.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 9,9-Diethyl-9,10-dihydroanthracene involves its ability to donate hydrogen atoms in chemical reactions. This property makes it useful in transfer hydrogenation processes, where it acts as a hydrogen donor to facilitate the reduction of other compounds . The molecular targets and pathways involved in its action are primarily related to its role as a hydrogen donor.
Comparison with Similar Compounds
9,9-Diethyl-9,10-dihydroanthracene can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: This compound is a simpler derivative of anthracene without the ethyl groups.
9,10-Dithioanthracene: This derivative contains thiol groups and is studied for its unique properties, including its ability to move on surfaces when heated.
9,10-Diethoxyanthracene: This compound is used as a photo sensitizing agent and in the preparation of polymetallic complexes.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
22702-34-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
10,10-diethyl-9H-anthracene |
InChI |
InChI=1S/C18H20/c1-3-18(4-2)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
RJBXOMACGBPRNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2CC3=CC=CC=C31)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


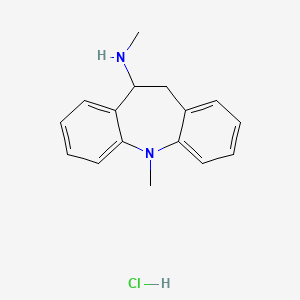
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
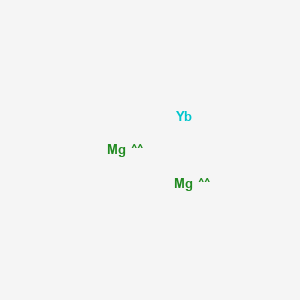
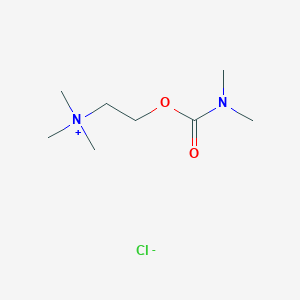
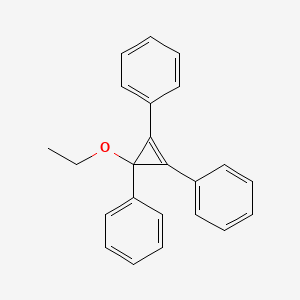
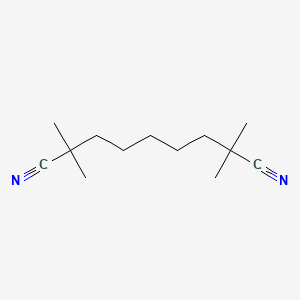

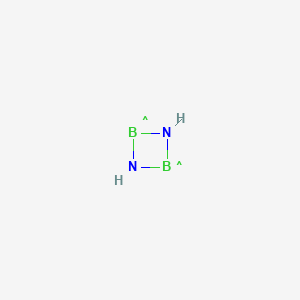
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
